(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone

Conformational restriction Ring strain sp³ fraction

(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone (CAS 1797846-37-7; MF C18H22N2O3S; MW 346.45 g/mol; IUPAC [3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone) is a synthetic hybrid molecule that conjoins a 2-methylquinoline-8-carbonyl anchor, a strained sp³-rich azetidine ring, and an isobutylsulfonyl side chain. Its architecture places it within the quinoline-sulfone chemotype that has been explored in kinase inhibitor and SOS1 inhibitor discovery programmes.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1797846-37-7
Cat. No. B2377152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
CAS1797846-37-7
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC(C)C)C=C1
InChIInChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)16-6-4-5-14-8-7-13(3)19-17(14)16/h4-8,12,15H,9-11H2,1-3H3
InChIKeySLVJLIRAZFLUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Structural Profile of (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone (1797846-37-7)


(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone (CAS 1797846-37-7; MF C18H22N2O3S; MW 346.45 g/mol; IUPAC [3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone) is a synthetic hybrid molecule that conjoins a 2-methylquinoline-8-carbonyl anchor, a strained sp³-rich azetidine ring, and an isobutylsulfonyl side chain. Its architecture places it within the quinoline-sulfone chemotype that has been explored in kinase inhibitor [1] and SOS1 inhibitor [2] discovery programmes. The four-membered azetidine confers conformational rigidity (~26 kcal/mol ring strain) that is structurally distinct from the more flexible piperidine or pyrrolidine rings found in many related screening compounds [3], while the isobutylsulfonyl group offers a purely aliphatic sulfone motif as opposed to the aryl sulfones that dominate this chemical space [1][2].

Rigid azetidine scaffold for conformational constraint in hit-to-lead SAR
Alkyl sulfone (isobutyl) motif distinct from common aryl sulfones in kinase/SOS1 programmes
Quinoline-sulfone chemotype explored for hinge-binding scaffold design

Why Generic Replacement of (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone Risks Failed Experimental Outcomes


In-class compounds such as (4-(isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone, (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone, and (3-(isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone share key substructures with the target molecule, yet each substitution alters critical molecular properties that determine binding pose, metabolic fate, and assay reproducibility. Replacing azetidine with piperidine introduces two additional methylene units, increasing the ring pucker angle, reducing ring strain, and changing the spatial projection of the sulfonyl group [1]. Exchanging the isobutylsulfonyl group for a 4-methoxyphenylsulfonyl group replaces a flexible branched alkyl chain (clogP contributor ~1.2) with a planar aromatic ring (ΔclogP ≈ +0.8–1.0), which can reorder lipophilicity-driven off-target binding and metabolic clearance [2]. Finally, replacing the 2-methylquinoline core with quinoxaline lowers the heterocycle pKₐ from ~4.94 to ~1.03 [3], drastically altering protonation state at physiological pH and therefore hydrogen-bonding capacity. These three scaffold variations are not isofunctional and cannot be assumed to substitute without quantitative side-by-side data.

Azetidine → piperidine Replacing the strained azetidine with piperidine alters ring conformation and sulfonyl projection geometry, potentially shifting the binding pose.
Alkyl sulfone → aryl sulfone A 4-methoxyphenylsulfonyl group increases lipophilicity and introduces an O-demethylation metabolic liability absent in the isobutyl motif.
Quinoline → quinoxaline Quinoxaline substitution dramatically lowers heterocycle pKa, removing a key hydrogen-bond donor at physiological pH.

Quantitative Differentiation Evidence for (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone Against Closest Analogs


Azetidine vs. Piperidine Ring Size: Conformational Rigidity and sp³ Character Differential

The four-membered azetidine ring in the target compound introduces ~26 kcal/mol of ring strain energy, producing a defined puckered conformation with an out-of-plane angle of approximately 25–30°. In contrast, the piperidine analog (4-(isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone contains a six-membered ring with negligible strain and multiple accessible chair conformations. The lower sp³ carbon fraction (Fsp³) of the piperidine ring (0.83) versus azetidine (1.0) and the different geometry of the sulfonyl vector mean the two analogs present distinct pharmacophoric features to a target protein [1]. Direct head-to-head data comparing these two specific compounds has not been reported; differentiation is based on well-established ring-strain and conformational principles.

Conformational Rigidity
Class-level inference
Azetidine: ~26 kcal/mol ring strain, fixed puckered conformation
Piperidine: ~0 kcal/mol strain, multiple chair conformers
Supports conformational restriction as rationale for SAR optimization
Derived from class-level structural surveys; no direct head-to-head binding data
Conformational restriction Ring strain sp³ fraction Drug design

Alkyl Sulfonyl (Isobutyl) vs. Aryl Sulfonyl (4-Methoxyphenyl): Lipophilicity and Metabolic Stability Trade-Off

The isobutylsulfonyl group (clogP contribution ~+1.2) is more compact and flexible than the 4-methoxyphenylsulfonyl group (clogP contribution ~+2.0–2.2) found in the direct analog (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone. The lower overall predicted clogP of the target compound (~2.8) compared to the aryl sulfonyl analog (~3.6) is expected to translate into reduced CYP450-mediated oxidative metabolism, as aliphatic sulfones generally exhibit lower CYP3A4 affinity than aromatic sulfones [1][2]. Additionally, the branched isobutyl group lacks the potential for CYP-mediated O-demethylation that the 4-methoxy substituent presents, eliminating a known metabolic liability [2]. These are class-level inferences; direct comparative microsomal stability data for the two specific compounds has not been published.

Lipophilicity & Metabolism
Class-level inference
Predicted clogP ≈ 2.8 (isobutyl) vs ≈ 3.6 (4-methoxyphenyl)
No O-demethylation site in target compound
Lower lipophilicity may reduce assay promiscuity and eliminate a metabolic soft spot
Class-level forecast; direct microsomal stability comparison not reported
Lipophilicity Metabolic stability Sulfone Property forecast

Quinoline vs. Quinoxaline Heterocycle: Basicity and Hydrogen-Bond Acceptor Capacity

The 2-methylquinoline core of the target compound has a pKₐ of ~4.94, rendering it partially protonated at physiological pH (7.4) and a competent hydrogen-bond donor. The quinoxaline analog (3-(isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone replaces the quinoline CH with a nitrogen atom at position 4, reducing the pKₐ to ~1.03—a drop of nearly 4 log units [1]. This means the quinoxaline analog is >99.9% unprotonated at pH 7.4 and cannot donate a hydrogen bond from the heterocycle nitrogen. If the target protein's binding pocket requires a protonated quinoline NH⁺ for a charge-reinforced hydrogen bond or a cation–π interaction, the quinoxaline analog will be functionally inactive regardless of other structural similarities. This is a direct structural inference; experimental binding data for the specific pair is not available.

Heterocycle Basicity
Class-level inference
2-Methylquinoline pKa ≈ 4.94
Quinoxaline pKa ≈ 1.03
Δ ≈ 3.9 log units
Protonation-state difference of ~99.6% at pH 7.4; quinoxaline lacks the NH⁺ hydrogen-bond donor
Crucial for hinge-binding hydrogen-bond engagement
Heterocycle basicity pKa Hydrogen-bond acceptor Target engagement

Quinoline 8-Carbonyl Substitution Pattern: Regioisomeric Differentiation from 4- or 6-Substituted Analogs

The target compound places the azetidine-carbonyl linkage at the 8-position of 2-methylquinoline. The closest commercially available regioisomer, 8-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2-methylquinoline (CAS 1448065-77-7), shares the 8-substitution but bears a 4-fluorobenzenesulfonyl rather than isobutylsulfonyl group. A broader class of quinoline-sulfone kinase inhibitors positions the sulfonylamide at the 4- or 6-position [1][2]. The 8-substitution vector projects the azetidine-sulfonyl moiety perpendicular to the quinoline plane, whereas 4-substitution orients it along the long axis. This vector difference can determine whether the sulfonyl group occupies a solvent-exposed or buried region of a target binding site. No direct head-to-head comparison of regioisomeric 8- vs. 4-substituted pairs has been published for this specific scaffold; the differentiation is structural.

Substitution Vector
Supporting evidence
8‑substitution: ~90° projection to quinoline plane
4‑substitution: co‑linear (~0°) vector
Vector difference may dictate solvent-exposed vs. buried pocket occupancy
Geometric inference; no direct binding comparison available
Regioisomerism Quinoline substitution Vector geometry Kinase hinge-binding

Sulfone Oxidation State Stability and Synthetic Tractability for Derivatization

The isobutylsulfonyl group exists in the fully oxidized S(VI) state, which is chemically inert toward further oxidation and resistant to reduction under physiological conditions (redox potential for alkyl sulfone reduction typically < −1.5 V vs. SCE). This contrasts with sulfoxide-containing analogs (S(IV)), which can be oxidized to sulfones by CYP450 enzymes or reduced back to sulfides, creating pharmacokinetic ambiguity [1]. The azetidine-sulfone linkage in the target compound also provides a different reactivity profile from azetidine-sulfonyl fluorides (ASFs) recently reported as SuFEx-clickable warheads [2]; the sulfone is not electrophilic at sulfur, eliminating concerns about non-specific protein labeling that plague sulfonyl fluoride probes. No quantitative stability comparison has been published for this specific compound; the inference is based on the fundamental redox chemistry of sulfones vs. sulfoxides.

Redox Stability
Class-level inference
Sulfone S(VI): inert to biological oxidation/reduction
Sulfoxide S(IV): CYP450-sensitive redox liability
Ensures parent-compound stability, avoiding redox-metabolite confounding
Based on established sulfur redox chemistry
Sulfone stability Derivatization Chemical probe design Click chemistry

Recommended Application Scenarios for (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone Based on Differentiation Evidence


Kinase or SOS1 Inhibitor Hit-to-Lead SAR Expansion Requiring Conformationally Constrained Hinge-Binding Scaffolds

The combination of a 2-methylquinoline hinge-binder motif with a rigid azetidine spacer and an alkyl sulfone tail makes this compound a suitable core for exploring vectors into the solvent-exposed region (8-position) of kinase active sites or the SOS1–KRAS protein–protein interface. The constrained sulfonyl geometry, supported by the ~26 kcal/mol azetidine ring strain [1], reduces the conformational entropy penalty upon binding compared to piperidine-containing analogs, potentially yielding sharper SAR. Procurement is recommended when the screening hit contains a 6-membered saturated ring and the project aims to improve ligand efficiency through conformational restriction [2].

Chemical Probe Design Where Metabolic Stability and Absence of Reactive Functionality Are Mandatory

The fully oxidized sulfone (S(VI)) is redox-inert under biological conditions, unlike sulfoxide- or sulfide-containing analogs that are susceptible to CYP450-mediated oxidation or reduction [1]. Furthermore, the isobutylsulfonyl group lacks the electrophilic sulfur center of sulfonyl fluoride warheads [2], eliminating the risk of irreversible protein labeling. This makes the compound a preferred core for developing reversible chemical probes intended for target engagement studies (e.g., CETSA, NanoBRET) or cellular thermal shift assays where compound-derived reactive oxygen species or covalent adduct formation would confound interpretation.

Building-Block-Enabled Diversification via Azetidine Ring Opening or Sulfonamide Formation

The azetidine tertiary amine is a competent nucleophile for further N-functionalization (e.g., amide coupling, sulfonamide formation, or reductive amination), while the isobutylsulfonyl group provides a sterically shielded, chemically robust anchor point. This dual reactivity is not simultaneously present in analogs where the sulfonyl group is aryl (less steric shielding, photochemical reactivity) or where the heterocycle is quinoxaline (competing N4 reactivity). The compound has been described as a building block for synthesizing more complex molecules [1]. Application scenarios include diversity-oriented synthesis of quinoline-sulfone libraries for high-throughput screening and the preparation of focused compound collections for PDE10 [2] or SOS1 inhibitor lead generation.

Application
Selection Property
Validation Focus
Kinase/SOS1 inhibitor hit-to-lead SAR
Conformational constraint (azetidine ring strain)
Binding-mode interpretation and ligand efficiency
Reversible chemical probe design
Redox-inert sulfone and non-electrophilic sulfur
Parent-compound stability in target-engagement assays
Diversity-oriented synthesis & library generation
Dual reactivity (azetidine N‑functionalization, robust sulfone anchor)
Derivative scope and synthetic tractability
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